![molecular formula C9H13N3O3S B15214502 6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid CAS No. 20865-50-3](/img/structure/B15214502.png)
6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, an isopropoxymethyl group, and a thioxo group attached to a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method uses the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . This method allows for the precipitation of pure products within 5 to 10 minutes of reaction time, yielding high purity and regioselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DMSO-HCl, leading to acidification products.
Substitution: Alkylation reactions can occur at the sulfur atom when treated with N-aryl α-chloroacetamides and α-bromoacetophenones.
Common Reagents and Conditions:
Oxidation: DMSO-HCl system.
Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones, and triethylamine in hot ethanol.
Major Products:
Wissenschaftliche Forschungsanwendungen
6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thioxo group and amino group play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides .
- 6-Amino-5-carboxamidouracils .
Uniqueness: 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxymethyl group and thioxo group differentiate it from other similar compounds, making it a valuable subject for further research and application .
Eigenschaften
CAS-Nummer |
20865-50-3 |
|---|---|
Molekularformel |
C9H13N3O3S |
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
4-amino-5-(propan-2-yloxymethyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-4(2)15-3-5-6(8(13)14)11-9(16)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,16) |
InChI-Schlüssel |
CAYOMDBSXLEHNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1=C(NC(=S)N=C1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


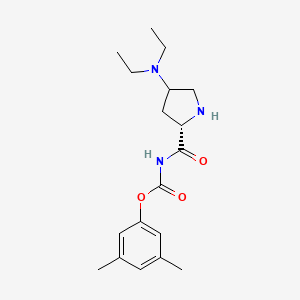
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)

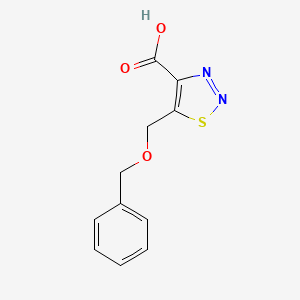
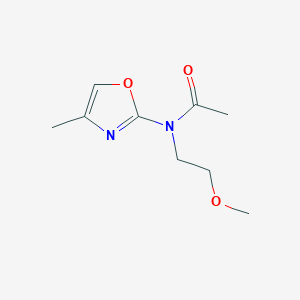
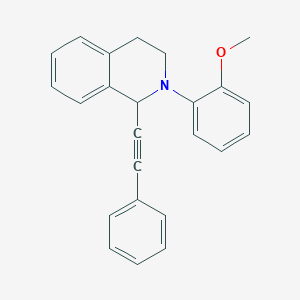

![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)
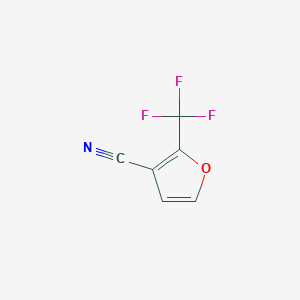
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
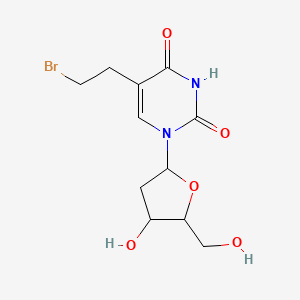

![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
